molecular formula C11H7Cl2N3O2S B13324937 3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide

3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide

Cat. No.: B13324937
M. Wt: 316.2 g/mol
InChI Key: CFVLLBWIPYZDIQ-UHFFFAOYSA-N
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Description

3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide is a heterocyclic compound that combines the structural features of pyrimidine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide typically involves the annulation of the pyrimidine ring to the thiazole ring. One common method includes the reaction of 2,5-dichloropyrimidine with a thiazole derivative under specific conditions. The reaction often requires a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring, while oxidation and reduction can lead to changes in the oxidation state of the thiazole ring .

Scientific Research Applications

3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide is unique due to the presence of both pyrimidine and thiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C11H7Cl2N3O2S

Molecular Weight

316.2 g/mol

IUPAC Name

3-(2,5-dichloropyrimidin-4-yl)-2H-1,3-benzothiazole 1,1-dioxide

InChI

InChI=1S/C11H7Cl2N3O2S/c12-7-5-14-11(13)15-10(7)16-6-19(17,18)9-4-2-1-3-8(9)16/h1-5H,6H2

InChI Key

CFVLLBWIPYZDIQ-UHFFFAOYSA-N

Canonical SMILES

C1N(C2=CC=CC=C2S1(=O)=O)C3=NC(=NC=C3Cl)Cl

Origin of Product

United States

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